(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde
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Overview
Description
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde is a complex organic compound with a unique structure It is characterized by a hexahydrophenanthrene core, which is a partially hydrogenated phenanthrene, and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to achieve partial hydrogenation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid.
Reduction: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde lies in its specific functional group, which imparts distinct reactivity and potential biological activity. The aldehyde group allows for a range of chemical modifications and interactions that are not possible with the carboxylic acid or alcohol derivatives.
Properties
CAS No. |
79384-86-4 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(4aR,10aS)-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-4a-carbaldehyde |
InChI |
InChI=1S/C15H18O/c16-11-15-10-4-3-6-13(15)9-8-12-5-1-2-7-14(12)15/h1-2,5,7,11,13H,3-4,6,8-10H2/t13-,15+/m0/s1 |
InChI Key |
ZEVFYVUMFDZGPR-DZGCQCFKSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CCC3=CC=CC=C32)C=O |
Canonical SMILES |
C1CCC2(C(C1)CCC3=CC=CC=C32)C=O |
Origin of Product |
United States |
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